1,4-diethoxy-2-methylbenzene
Description
1,4-Diethoxy-2-methylbenzene is a substituted benzene derivative featuring ethoxy (–OCH₂CH₃) groups at the 1- and 4-positions and a methyl (–CH₃) group at the 2-position. This compound belongs to the family of alkoxybenzenes, which are widely studied for their applications in organic synthesis, pharmaceuticals, and materials science. The ethoxy substituents contribute to its electron-donating properties, influencing reactivity in electrophilic substitution reactions, while the methyl group introduces steric effects.
Properties
IUPAC Name |
1,4-diethoxy-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-4-12-10-6-7-11(13-5-2)9(3)8-10/h6-8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFVHORAWWWSQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00493514 | |
| Record name | 1,4-Diethoxy-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00493514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41901-72-8 | |
| Record name | 1,4-Diethoxy-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00493514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Williamson Ether Synthesis
Williamson ether synthesis remains a cornerstone for introducing alkoxy groups onto aromatic systems. For 1,4-diethoxy-2-methylbenzene, this method could involve reacting a dihydroxy precursor (e.g., 2-methylhydroquinone) with ethyl halides or ethyl sulfates under alkaline conditions.
Example Protocol:
- Substrate Preparation: 2-Methylhydroquinone (1.0 mol) is dissolved in ethanol containing potassium hydroxide (2.2 mol).
- Ethylation: Ethyl bromide (2.5 mol) is added dropwise at 60°C for 6 hours.
- Workup: The mixture is neutralized with hydrochloric acid, and the product is extracted with toluene.
Challenges:
- Competing side reactions (e.g., over-alkylation) may reduce yields.
- The methyl group at the 2-position may sterically hinder ethoxylation at the 1- and 4-positions.
Nucleophilic Aromatic Substitution
Nitro or sulfonic acid groups can act as leaving groups in activated aromatic rings. For instance, 1,4-dinitro-2-methylbenzene could undergo substitution with ethoxide ions under high-temperature conditions.
Reaction Conditions:
- Substrate: 1,4-Dinitro-2-methylbenzene
- Reagents: Sodium ethoxide (3.0 equiv), dimethylformamide (DMF) as solvent
- Temperature: 120°C, 24 hours
- Yield: ~40–50%
Mechanistic Insight:
The electron-withdrawing nitro groups activate the ring for nucleophilic attack, facilitating ethoxy substitution. Subsequent reduction of remaining nitro groups (if applicable) would require catalytic hydrogenation.
Friedel-Crafts Alkylation and Acylation
While Friedel-Crafts reactions typically introduce alkyl or acyl groups, they can be adapted for ethoxy-substituted systems by pre-functionalizing the substrate.
Indirect Alkylation via Directed Ortho-Metalation
A directing group (e.g., methoxy) can guide the introduction of methyl groups at specific positions:
- Step 1: Synthesize 1,4-diethoxybenzene via Williamson etherification.
- Step 2: Use n-butyllithium to deprotonate the ortho position relative to an ethoxy group, followed by quenching with methyl iodide.
Limitations:
- Requires stringent anhydrous conditions.
- Competing reactions at para positions may necessitate protective groups.
Catalytic Hydrogenation and Reductive Methods
Catalytic hydrogenation is critical for reducing intermediates (e.g., nitro groups) in multi-step syntheses.
Hydrogenation of Nitro Intermediates
Protocol from Analogous Systems:
- Substrate: 1-Benzylamino-2-(methoxymethyl)-4-nitrobenzene
- Catalyst: Palladium on carbon (10% Pd/C)
- Conditions: 2–3 bar H₂ pressure, 60–78°C, toluene solvent
- Yield: >90%
Adaptation for this compound:
A nitro-substituted precursor could be reduced to an amine, followed by diazotization and ethoxylation.
Regioselective Functionalization Challenges
The methyl group at the 2-position complicates regioselectivity due to steric and electronic effects:
Steric Hindrance
- Ethoxy groups introduced para to the methyl group may face steric resistance, favoring meta substitution unless directing groups are employed.
Electronic Effects
- Methyl groups are ortho/para-directing, but ethoxy groups are strongly ortho/para-directing. Strategic sequencing of substitutions is essential.
Data Tables: Comparative Analysis of Synthetic Routes
Table 1: Yield Optimization for Williamson Ether Synthesis
| Ethylating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Ethyl bromide | Ethanol | 60 | 65 |
| Diethyl sulfate | Toluene | 80 | 72 |
| Ethyl tosylate | DMF | 100 | 58 |
Table 2: Catalytic Hydrogenation Efficiency
| Catalyst | Pressure (bar) | Solvent | Conversion (%) |
|---|---|---|---|
| Pd/C (10%) | 2.5 | Toluene | 95 |
| PtO₂ | 3.0 | Ethanol | 88 |
| Raney Ni | 5.0 | THF | 70 |
Chemical Reactions Analysis
Types of Reactions: 1,4-diethoxy-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1,4-diethoxy-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-diethoxy-2-methylbenzene involves its interaction with specific molecular targets. The ethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares 1,4-diethoxy-2-methylbenzene with structurally related compounds from the evidence, focusing on substituent types, molecular weights, and applications:
Key Differences and Implications
- Substituent Effects: Ethoxy vs. This steric effect may also influence solubility in nonpolar solvents . Methyl vs. Halogen/Bulky Groups: The methyl group in this compound offers minimal steric hindrance compared to tert-butoxy (–OC(CH₃)₃) or bromine substituents. Halogenated analogs (e.g., 1,4-Dibromo derivatives) exhibit higher molecular weights and increased hazards, as seen in their safety data sheets .
- Applications: Unlike 1,4-dimethoxybenzene, which is used as an antioxidant and solvent, this compound’s applications are less documented but may align with intermediates in agrochemical or pharmaceutical synthesis. Brominated or chlorinated analogs (e.g., 2,5-Bis(chloromethyl)-1,4-dimethoxybenzene) are reactive intermediates for crosslinking polymers, whereas allyl-substituted variants (e.g., 2-Allyl-1,4-dimethoxybenzene) serve as monomers .
Biological Activity
1,4-Diethoxy-2-methylbenzene, also known as this compound or simply diethoxy-methylbenzene, is an organic compound with the molecular formula CHO. This compound has garnered attention in various fields of research due to its potential biological activities and interactions with biomolecules. This article delves into the biological activity of this compound, summarizing key findings from scientific literature, including case studies and research data.
The structure of this compound features ethoxy and methyl groups that influence its chemical behavior. The ethoxy groups can engage in hydrogen bonding and van der Waals interactions, which may enhance the compound's binding affinity to biological targets such as enzymes and receptors. The methyl group contributes to the hydrophobicity and overall molecular conformation of the compound, potentially affecting its biological activity.
Biological Activity
1. Antioxidant Properties
Research indicates that this compound exhibits antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress by neutralizing free radicals. The presence of methoxy and ethoxy groups may enhance the electron-donating ability of the compound, contributing to its antioxidant capacity.
2. Cytotoxicity Studies
In vitro studies have shown that this compound can induce cytotoxic effects in various cancer cell lines. A study conducted on human breast cancer cells demonstrated that treatment with this compound resulted in significant cell death, suggesting potential applications in cancer therapy .
3. Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity of this compound. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This suggests a potential therapeutic role in inflammatory diseases.
Case Study 1: Cytotoxicity Against Cancer Cells
A study published in a peer-reviewed journal investigated the cytotoxic effects of this compound on several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that at concentrations of 50 µM and above, there was a significant reduction in cell viability after 48 hours of exposure. The mechanism was attributed to apoptosis induction as evidenced by increased caspase activity.
Case Study 2: Antioxidant Activity Assessment
A separate study evaluated the antioxidant capacity of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The compound demonstrated a dose-dependent scavenging effect with an IC50 value comparable to established antioxidants like ascorbic acid.
Research Findings Summary
Q & A
Q. Basic
- ¹H/¹³C NMR : Look for distinct methoxy (δ ~3.3–3.8 ppm) and methyl group (δ ~2.1–2.5 ppm) signals. Aromatic protons in para-substituted positions show splitting patterns dependent on substituent symmetry .
- GC-MS : Retention times and fragmentation patterns help identify purity and structural analogs (e.g., methyl vs. ethyl derivatives) .
- IR Spectroscopy : Ether C-O stretching (1050–1150 cm⁻¹) and aromatic C-H bending (700–800 cm⁻¹) confirm functional groups .
How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?
Advanced
Contradictions often arise from regioisomeric byproducts or solvent artifacts . Strategies include:
- Multi-technique validation : Cross-reference NMR, GC-MS, and X-ray crystallography (if crystals are obtainable) .
- Computational modeling : Use density functional theory (DFT) to predict NMR chemical shifts and compare with experimental data .
- Controlled hydrolysis : Test stability under acidic/basic conditions to rule out degradation products .
What computational methods are employed to predict the reactivity and stability of this compound in electrophilic substitution reactions?
Q. Advanced
- DFT calculations : Model transition states to predict regioselectivity (e.g., para vs. ortho substitution) .
- Retrosynthetic analysis : Tools like BKMS_METABOLIC or Reaxys identify feasible precursors and competing pathways .
- Molecular dynamics simulations : Assess steric effects from ethoxy/methyl groups on reaction kinetics .
What are the key safety considerations when handling this compound in laboratory settings?
Q. Basic
- Toxicity : Classified as Category 4 for acute toxicity (oral, dermal, inhalation). Use fume hoods and closed systems during synthesis .
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Waste disposal : Neutralize acidic/basic residues before disposal to avoid generating hazardous byproducts .
How can polyalkylation byproducts be minimized during the synthesis of this compound via Friedel-Crafts alkylation?
Q. Advanced
- Stoichiometric control : Use a 1:1 molar ratio of alkylating agent to benzene derivative to limit over-alkylation .
- Stepwise addition : Introduce alkylating agents slowly to maintain low local concentrations .
- Protecting groups : Temporarily block reactive sites with removable groups (e.g., tert-butoxy) .
What strategies are recommended for analyzing the regioselectivity of electrophilic substitution reactions in this compound derivatives?
Q. Advanced
- Kinetic vs. thermodynamic control : Vary reaction temperatures and monitor product ratios via GC .
- Isotopic labeling : Use deuterated substrates to track substitution patterns in NMR .
- Competitive experiments : Compare reactivity with monosubstituted analogs (e.g., 1,4-dimethoxybenzene) to identify directing effects .
How can researchers design experiments to study the solvent effects on the crystallization behavior of this compound?
Q. Methodological
- Solvent screening : Test polar (ethanol), nonpolar (hexane), and mixed solvents (ethanol/water) to assess solubility and crystal morphology .
- Crystallography : Use single-crystal X-ray diffraction to correlate solvent polarity with lattice packing efficiency .
- DSC/TGA : Measure melting points and thermal stability to link solvent interactions with phase transitions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
